2-Chloro-5-(1,1-difluoroethyl)pyridine
Overview
Description
2-Chloro-5-(1,1-difluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is used in the preparation of piperidine derivatives as acetyl-coa carboxylase inhibitors , suggesting that it may interact with enzymes involved in lipid metabolism.
Biochemical Pathways
2-Chloro-5-(1,1-difluoroethyl)pyridine is involved in the synthesis of compounds that inhibit acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. Inhibition of this enzyme can disrupt lipid metabolism, which may have therapeutic implications for metabolic disorders.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(1,1-difluoroethyl)pyridine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating metabolic pathways and improving metabolic health. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting its overall impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
2-Chloro-5-(1,1-difluoroethyl)pyridine is a heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a difluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
The chemical formula of this compound is C6H4ClF2N, with a molecular weight of approximately 165.55 g/mol. The presence of electronegative substituents such as chlorine and fluorine significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The difluoroethyl group may enhance binding affinity and specificity towards these targets, potentially acting as an inhibitor or modulator in various biochemical pathways.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. A study highlighted that derivatives of pyridine compounds can inhibit the growth of several pathogenic microorganisms. The mechanism often involves disrupting cellular processes in microbial cells.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. For instance, thiazole derivatives related to pyridine structures have been shown to possess potent anticancer activity by inhibiting critical enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that modifications in the substituents can lead to variations in biological efficacy. The introduction of halogen atoms like chlorine or fluorine can enhance the pharmacological properties by improving lipophilicity and stability against metabolic degradation .
Substituent | Biological Activity | Notes |
---|---|---|
Chlorine | Antimicrobial | Enhances binding to microbial targets |
Difluoroethyl | Anticancer | Potential inhibitor of cancer cell growth |
Case Studies
Several case studies have explored the biological activities of pyridine derivatives:
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with difluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDOKCSQCJWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284977 | |
Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353777-55-5 | |
Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353777-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(1,1-difluoroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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